Superior Cytotoxicity in HCC Cells: TD52 vs. Erlotinib IC50 Comparison
TD52 exhibits significantly greater potency than erlotinib in reducing viability of hepatocellular carcinoma (HCC) cell lines. Across four HCC lines, TD52 achieved IC50 values ranging from 0.8 to 1.2 μM, whereas erlotinib demonstrated markedly weaker efficacy under identical conditions, with IC50 values exceeding 10 μM in several lines [1]. This approximately 10-fold increase in potency establishes TD52 as a more effective tool for CIP2A inhibition in HCC models.
| Evidence Dimension | Cell viability reduction (IC50) |
|---|---|
| Target Compound Data | HA22T: 0.9 μM, Hep3B: 0.9 μM, PLC5: 0.8 μM, Sk-Hep1: 1.2 μM |
| Comparator Or Baseline | Erlotinib (Axon 1128): IC50 values >10 μM in HA22T, Hep3B, PLC5, and Sk-Hep1 cells under same assay conditions |
| Quantified Difference | TD52 IC50 is approximately 10-fold lower (more potent) than erlotinib in HCC cells |
| Conditions | MTT assay after 48-hour exposure in DMEM with 5% FBS |
Why This Matters
Selecting TD52 over erlotinib ensures robust CIP2A inhibition and apoptosis induction in HCC cell models at clinically achievable concentrations.
- [1] Yu HC, Hung MH, Chen YL, et al. Erlotinib derivative inhibits hepatocellular carcinoma by targeting CIP2A to reactivate protein phosphatase 2A. Cell Death Dis. 2014;5:e1359. View Source
